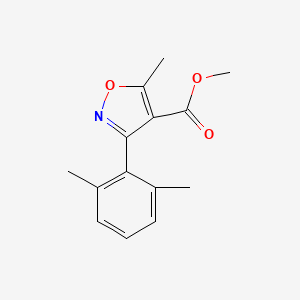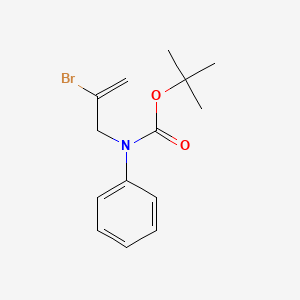![molecular formula C12H23NO4 B13692354 Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate typically involves the following steps:
Protection of the Amine Group: The starting material, 3-amino-2-methylpropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid
Substitution: Sodium hydroxide, water
Reduction: Lithium aluminum hydride, ether
Major Products Formed
Deprotection: 3-amino-2-methylpropanoic acid
Substitution: 3-[Boc(methyl)amino]-2-methylpropanoic acid
Reduction: 3-[Boc(methyl)amino]-2-methylpropanol
Applications De Recherche Scientifique
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate can be compared with other Boc-protected amino acids and esters:
Ethyl 3-[Boc(amino)]-2-methylpropanoate: Similar structure but without the methyl group on the amine.
Ethyl 3-[Boc(ethyl)amino]-2-methylpropanoate: Similar structure but with an ethyl group instead of a methyl group on the amine.
Ethyl 3-[Boc(phenyl)amino]-2-methylpropanoate: Similar structure but with a phenyl group instead of a methyl group on the amine.
These compounds share similar reactivity and applications but differ in their steric and electronic properties, which can influence their behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
ethyl 2-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C12H23NO4/c1-7-16-10(14)9(2)8-13(6)11(15)17-12(3,4)5/h9H,7-8H2,1-6H3 |
Clé InChI |
QCKAICTVQYTIFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CN(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



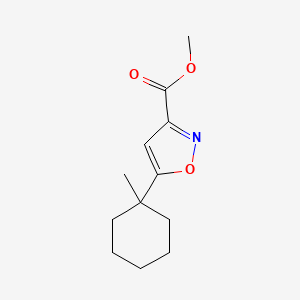

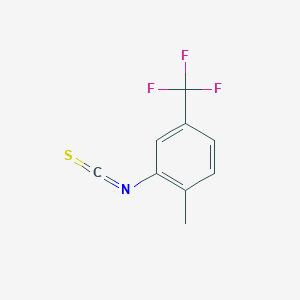
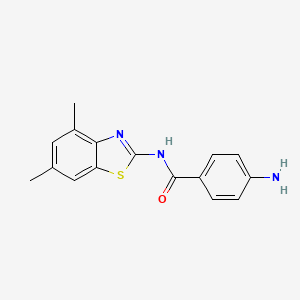


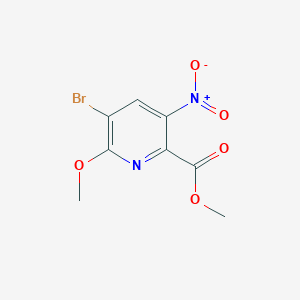

![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)

